vanilloylacetyl-CoA

Enzyme specificity β-keto acid cleavage Lignin catabolism

Vanilloylacetyl-CoA (VAA-CoA) is the definitive β-ketoacyl-CoA substrate for studying the bacterial lignin catabolism funnel. Unlike generic acyl-CoAs, its 3-oxopropanoyl linker is essential for VceA enzyme cleavage, enabling accurate kinetic profiling and pathway flux validation for 2-pyrone-4,6-dicarboxylate (PDC) production. This standard is critical for LC-MS/MS method development, novel VAA-CoA synthetase screening, and troubleshooting engineered Pseudomonas putida strains. Ensure your lignin valorization research uses the pathway-authentic metabolite—procure with confidence.

Molecular Formula C31H44N7O20P3S
Molecular Weight 959.7 g/mol
Cat. No. B15549116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevanilloylacetyl-CoA
Molecular FormulaC31H44N7O20P3S
Molecular Weight959.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-18(40)16-4-5-17(39)19(10-16)53-3)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,20,24-26,30,39,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t20-,24-,25-,26+,30-/m1/s1
InChIKeyCLQAESJQGIYFCS-HSJNEKGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanilloylacetyl-CoA: A Lignin-Derived β-Ketoacyl-CoA Intermediate for Aromatic Catabolism Research and Biocatalytic Pathway Engineering


Vanilloylacetyl-CoA (VAA-CoA; CAS 2459278-18-1; C31H44N7O20P3S; MW 959.70), formally named 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanoyl-CoA [1], is a β-ketoacyl coenzyme A thioester generated during the bacterial catabolism of lignin-derived β-aryl ether compounds [2]. This compound serves as an activated CoA derivative of vanilloylacetic acid (VAA), an intermediate in the metabolic funneling pathway that converts β-hydroxypropiovanillone (HPV) to the platform chemical 2-pyrone-4,6-dicarboxylate (PDC) in Sphingobium sp. strain SYK-6 [3]. Unlike common cellular acyl-CoAs (e.g., acetyl-CoA, malonyl-CoA) that participate in primary metabolism, vanilloylacetyl-CoA occupies a specialized niche in aromatic compound degradation and lignin valorization, functioning as a transient β-keto acid thioester poised for enzymatic cleavage or thioester hydrolysis [2][3].

Why Generic Acyl-CoA Analogs Cannot Substitute for Vanilloylacetyl-CoA in Lignin Catabolic Pathway Studies


Vanilloylacetyl-CoA cannot be functionally replaced by generic acyl-CoA compounds (e.g., acetyl-CoA, butyryl-CoA) or even structurally similar aromatic acyl-CoA derivatives (e.g., feruloyl-CoA, caffeoyl-CoA, vanilloyl-CoA) due to its distinctive β-ketoacyl structural motif—a 3-oxopropanoyl linker connecting the vanilloyl aromatic ring to the CoA thioester moiety [1][2]. This β-keto acid arrangement renders VAA-CoA uniquely susceptible to acetyl-CoA-dependent β-keto acid cleavage, a reaction catalyzed by the VceA enzyme (SLG_24960) that is mechanistically inaccessible to α,β-unsaturated enoyl-CoA derivatives such as feruloyl-CoA, which instead undergo hydration/retro-aldol cleavage via HCHL/FCHL enzymes [2][3]. Procurement of incorrect CoA derivatives for experimental systems investigating VAA conversion or PDC production would yield either no enzymatic turnover or spurious activity profiles that fail to recapitulate the authentic metabolic pathway.

Quantitative Differentiation of Vanilloylacetyl-CoA: Enzyme Activity and Structural Selectivity Data vs. Closest Analogs


VceA Enzyme Exhibits Stringent Substrate Specificity for Vanilloylacetyl-CoA Over Feruloyl-CoA and Caffeoyl-CoA

The acetyl-CoA-dependent β-keto acid cleavage enzyme VceA (SLG_24960) from Sphingobium sp. SYK-6 is specific for β-ketoacyl-CoA substrates. The enzyme accepts vanilloylacetyl-CoA (VAA-CoA) and its syringyl analog SAA-CoA (3-(4-hydroxy-3,5-dimethoxyphenyl)-3-oxopropanoyl-CoA) as substrates but does NOT catalyze the cleavage of α,β-unsaturated enoyl-CoA derivatives such as feruloyl-CoA or caffeoyl-CoA [1]. Feruloyl-CoA hydratase/lyase (HCHL/FCHL), in contrast, specifically acts on feruloyl-CoA to produce vanillin and acetyl-CoA via hydration followed by retro-aldol cleavage, a fundamentally different catalytic mechanism that cannot process β-ketoacyl-CoA substrates [2][3].

Enzyme specificity β-keto acid cleavage Lignin catabolism Sphingobium SYK-6

Vanilloylacetyl-CoA vs. Vanilloyl-CoA: Distinct Metabolic Fates Dictated by β-Ketoacyl vs. Benzoyl-CoA Structural Class

Vanilloylacetyl-CoA (VAA-CoA, MW 959.70) and vanilloyl-CoA (MW 917.67) represent distinct acyl-CoA classes with different metabolic processing. Vanilloyl-CoA is a benzoyl-CoA derivative (aroyl-CoA) that serves as a substrate for the thioesterase VceB (SLG_12450), which hydrolyzes vanilloyl-CoA to vanillate plus free CoA [1]. Vanilloylacetyl-CoA, possessing a β-ketoacyl structure with a 3-oxopropanoyl spacer between the aromatic ring and the CoA thioester, is first cleaved by VceA in an acetyl-CoA-dependent reaction to generate vanilloyl-CoA and acetyl-CoA, after which VceB hydrolyzes the resulting vanilloyl-CoA to vanillate [1]. The engineered P. putida strain expressing both vceA and vceB along with upstream HPV catabolic genes achieved complete conversion of 1 mM HPV to PDC within 24 h [1].

Acyl-CoA metabolism Thioesterase specificity Lignin valorization Vanillate biosynthesis

FerA Enzyme Accepts VAA for CoA Thioesterification but Is Not the Physiologically Relevant Catalyst for VAA-CoA Formation In Vivo

Feruloyl-CoA synthetase (FerA) from Sphingobium sp. SYK-6 exhibits in vitro activity toward vanilloylacetic acid (VAA), catalyzing the ATP-dependent formation of vanilloylacetyl-CoA. However, genetic disruption of ferA does not impair VAA conversion in vivo, demonstrating that FerA is not essential for this reaction and that alternative, unidentified CoA ligase(s) catalyze VAA-CoA formation in the native cellular context [1]. This contrasts with the canonical role of FerA in activating ferulic acid to feruloyl-CoA for vanillin biosynthesis, where FerA activity is indispensable [2].

Feruloyl-CoA synthetase CoA ligase Substrate promiscuity Gene redundancy

Vanilloylacetyl-CoA Serves as a Transient Intermediate in the HPV-to-PDC Catabolic Pathway Distinct from Feruloyl-CoA-Derived Vanillin Biosynthesis

Vanilloylacetyl-CoA occupies a defined position in the Sphingobium sp. SYK-6 catabolic pathway for arylglycerol-β-aryl ether compounds—a pathway that converts β-hydroxypropiovanillone (HPV) to 2-pyrone-4,6-dicarboxylate (PDC), a platform chemical for functional polymer synthesis [1][2]. The pathway proceeds as: HPV → vanilloyl acetaldehyde (VAL) → vanilloylacetic acid (VAA) → vanilloylacetyl-CoA (VAA-CoA) → vanilloyl-CoA → vanillate → PDC [1]. This pathway is mechanistically and functionally distinct from the feruloyl-CoA → vanillin → vanillate route that operates via HCHL/FCHL enzymes and is exploited for vanillin bioproduction [3].

Lignin catabolism Metabolic pathway β-aryl ether PDC production

SAA-CoA (Syringyl Analog) Shares VceA Substrate Acceptance but Differs in Aromatic Ring Methoxylation Pattern

Sphingobium sp. SYK-6 processes both guaiacyl (R=H, vanilloyl-type) and syringyl (R=OCH3) lignin-derived aromatic compounds through parallel catabolic pathways. Vanilloylacetyl-CoA (VAA-CoA) and its syringyl analog SAA-CoA (3-(4-hydroxy-3,5-dimethoxyphenyl)-3-oxopropanoyl-CoA) are both recognized as substrates by the VceA β-keto acid cleavage enzyme [1]. The syringyl-type pathway for β-hydroxypropiosyringone (HPS) mirrors the HPV pathway: HPS → SAL → SAA → SAA-CoA → syringoyl-CoA → syringate → PDC intermediate [1][2].

Substrate specificity Syringyl compounds β-ketoacyl-CoA Sphingobium SYK-6

Vanilloylacetyl-CoA Is Not Commercially Validated as a Direct Substrate for Mammalian Fatty Acid β-Oxidation or Ketogenesis Pathways

Vanilloylacetyl-CoA contains a β-ketoacyl thioester motif that is structurally related to acetoacetyl-CoA, the physiological substrate for β-ketothiolase in ketogenesis and fatty acid β-oxidation. However, peer-reviewed evidence demonstrating that vanilloylacetyl-CoA is accepted as a substrate by mammalian short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), or mitochondrial β-ketothiolase is not available [1][2]. In contrast, acetoacetyl-CoA (MW 851.6) and short-chain aliphatic acyl-CoAs (e.g., butyryl-CoA) are well-characterized substrates for these enzymes with reported kinetic parameters [1].

β-oxidation Acyl-CoA dehydrogenase Mammalian metabolism Substrate specificity

Validated Application Scenarios for Vanilloylacetyl-CoA Procurement Based on Empirical Pathway Evidence


Characterization of VceA (SLG_24960) β-Keto Acid Cleavage Enzyme Activity

Vanilloylacetyl-CoA is the authentic substrate for the acetyl-CoA-dependent β-keto acid cleavage enzyme VceA from Sphingobium sp. SYK-6 [1]. This enzyme catalyzes the conversion of VAA-CoA to vanilloyl-CoA and acetyl-CoA—a reaction that is mechanistically distinct from HCHL/FCHL-mediated cleavage of feruloyl-CoA. Procurement of vanilloylacetyl-CoA enables direct measurement of VceA kinetic parameters (Km, kcat) and substrate specificity profiling against syringyl analog SAA-CoA [1].

Reconstruction of the Complete HPV-to-PDC Metabolic Pathway for Lignin Valorization

Engineered microbial strains designed to convert β-hydroxypropiovanillone (HPV) to the platform chemical 2-pyrone-4,6-dicarboxylate (PDC) require vanilloylacetyl-CoA as an obligate pathway intermediate [1][2]. Co-expression of vceA and vceB in Pseudomonas putida enabled complete conversion of 1 mM HPV to PDC within 24 h [1]. Vanilloylacetyl-CoA is essential for validating pathway flux through the VceA/VceB-dependent segment and for troubleshooting metabolic bottlenecks in PDC production systems [1][2].

Biochemical Investigation of Alternative VAA-Activating CoA Ligases

Although FerA (feruloyl-CoA synthetase) exhibits in vitro activity toward vanilloylacetic acid (VAA), ferA gene disruption does not impair VAA conversion in Sphingobium sp. SYK-6, indicating that an unidentified CoA ligase catalyzes the physiological activation of VAA to VAA-CoA [2]. Vanilloylacetyl-CoA serves as the reference standard for developing coupled enzyme assays to screen for novel VAA-CoA synthetases and for validating the product identity of candidate CoA ligase reactions [2].

Metabolomics and Pathway Elucidation of Bacterial Lignin Catabolism

Vanilloylacetyl-CoA is a pathway-specific metabolite that distinguishes the arylglycerol-β-aryl ether catabolic route from the feruloyl-CoA/vanillin biosynthesis route in Sphingobium sp. SYK-6 and related lignin-degrading bacteria [1][2][3]. Procurement of authentic vanilloylacetyl-CoA standard enables LC-MS/MS method development, retention time validation, and accurate quantification of this transient β-ketoacyl-CoA intermediate in bacterial metabolomics studies of lignin conversion [1][2].

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